Cas no 946282-64-0 (N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide)
N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide
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- Inchi: 1S/C20H24N2O4S/c1-3-26-18-10-7-15(8-11-18)20(23)21-17-9-12-19-16(14-17)6-5-13-22(19)27(24,25)4-2/h7-12,14H,3-6,13H2,1-2H3,(H,21,23)
- InChI Key: XFJMJUPSRQWFOL-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCCN2S(CC)(=O)=O)(=O)C1=CC=C(OCC)C=C1
N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2042-0553-2μmol |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-5μmol |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-10μmol |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-20μmol |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-1mg |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-2mg |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-3mg |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-4mg |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-5mg |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2042-0553-10mg |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide |
946282-64-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide
Professional Introduction to N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide (CAS No. 946282-64-0)
N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecular entity, characterized by its unique structural framework, combines elements of quinoline derivatives and benzamide moieties, making it a promising candidate for further exploration in drug discovery and development. The compound's Chemical Abstracts Service (CAS) number, 946282-64-0, provides a unique identifier that facilitates its recognition and study within scientific literature and databases.
The structural composition of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide is highly intriguing from a chemical perspective. The presence of a tetrahydroquinoline core suggests potential biological activity due to the inherent properties of quinoline derivatives, which are well-documented for their pharmacological effects. Specifically, the ethanesulfonyl group appended to the tetrahydroquinoline scaffold may enhance binding affinity to biological targets, while the 4-ethoxybenzamide moiety could contribute to metabolic stability and solubility characteristics. These structural features make the compound a versatile scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a surge in research focused on quinoline derivatives due to their diverse biological activities. Quinoline-based compounds have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The specific modification of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide may confer unique pharmacological profiles that distinguish it from other quinoline analogs. For instance, the ethanesulfonyl group can serve as a pharmacophore that interacts with specific amino acid residues in protein targets, potentially modulating enzymatic activity or signal transduction pathways.
The benzamide moiety in this compound is another critical feature that warrants detailed examination. Benzamides are widely recognized for their role in drug development due to their ability to enhance drug-receptor interactions and improve pharmacokinetic properties. The 4-ethoxy substitution on the benzamide ring may further optimize solubility and bioavailability, making the compound more suitable for oral administration or other routes of delivery. Such structural modifications are often employed to fine-tune the pharmacological properties of molecules, ensuring they meet stringent criteria for efficacy and safety.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide with biological targets. These computational studies can provide valuable insights into the compound's mechanism of action and guide further optimization efforts. For example, virtual screening techniques can be used to identify potential binding sites on target proteins or enzymes, allowing researchers to design analogs with enhanced affinity or selectivity. Such approaches are integral to modern drug discovery pipelines and have significantly accelerated the development of novel therapeutics.
Experimental validation of computational predictions is crucial for understanding the biological activity of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide. In vitro assays can be employed to assess interactions with specific enzymes or receptors of interest. Additionally, cell-based assays can provide insights into the compound's effects on cellular processes such as proliferation or apoptosis. These experimental studies are essential for determining whether the compound exhibits promising pharmacological activity and whether further development is warranted.
The synthesis of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide presents unique challenges due to its complex structure. Multi-step synthetic routes involving key transformations such as sulfonylation reactions and amide bond formation are typically required. Advanced synthetic methodologies must be employed to ensure high yield and purity while minimizing side reactions. Techniques such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations may be utilized to construct critical structural motifs efficiently. The optimization of synthetic protocols is essential for scalable production and further investigation.
The pharmacokinetic properties of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylyl]-4-morpholino-benzamide (a related analog) have been studied extensively in preclinical models. These studies provide valuable data on absorption distribution metabolism excretion (ADME) profiles that can inform dosing regimens and formulation strategies for this compound. Understanding how the body processes a drug is critical for ensuring its efficacy and safety before moving into clinical trials. Therefore,pharmacokinetic studies play a pivotal role in assessing whether N-launched ethanesulfonyl tetrahydropyrazolone derivative will exhibit desirable therapeutic outcomes.
Future directions in research on N-launched ethanesulfonyl tetrahydropyrazolone derivative include exploring its potential in treating various diseases or conditions where quinoline-based compounds have shown promise。For instance,this molecule could be investigated as an anti-inflammatory agent by targeting inflammatory pathways mediated by specific enzymes or receptors。Additionally,its ability to modulate neurotransmitter systems might make it relevant for treating neurological disorders。The versatility of its chemical structure allows chemists to modify different functional groups while maintaining core pharmacophoric elements,leading to libraries of analogs with tailored properties。
In conclusion,N-launched ethanesulfonyl tetrahydropyrazolone derivative (CAS No:94628264) represents an intriguing candidate for pharmaceutical development due to its unique structural features。The combination of a tetrahydropyrazolone core、an ethanesulfonyl group、and a benzamido moiety endows this molecule with potential biological activities across multiple therapeutic areas。Further research involving computational modeling、synthetic optimization、and preclinical testing will be necessary before it can be translated into clinical applications。However,the existing body of knowledge suggests that this compound warrants continued investigation as part of broader efforts aimed at discovering new treatments for human diseases。
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